N-Isopropyldopamine

Übersicht

Beschreibung

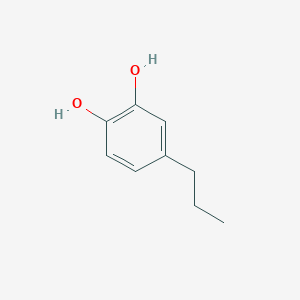

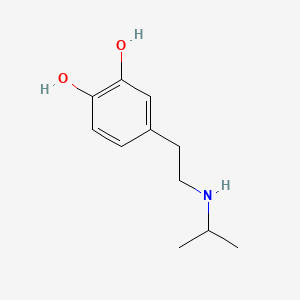

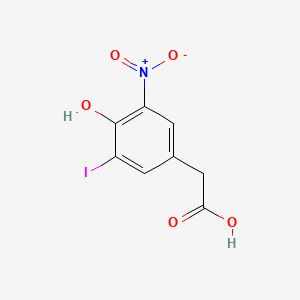

N-Isopropyldopamine is a chemical compound with the molecular formula C11H17NO2 . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 aromatic hydroxyls .

Synthesis Analysis

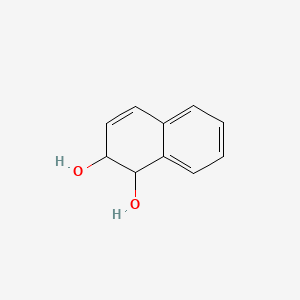

The synthesis of polydopamine, which is related to N-Isopropyldopamine, involves the oxidation and self-polymerization of dopamine . The electrochemical and chemical reaction pathway for polydopamine formation in aqueous solutions requires the synthesis of 5,6-indolequinone from dopamine . The polymer growth is inhibited by low pH (below 4) and high concentration of various electrolytes that impair the preliminary intramolecular cyclization of oxidized dopamine by decreasing nitrogen nucleophilicity .Molecular Structure Analysis

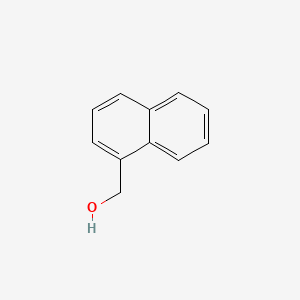

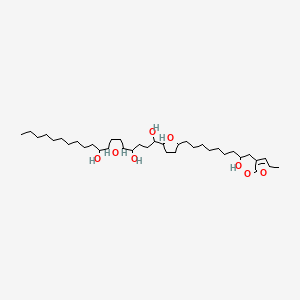

The 3D chemical structure image of N-Isopropyldopamine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Chemical Reactions Analysis

The initial stage of polydopamine deposition involves an oxidative coupling reaction of the dopaminechrome molecules. This is the main reaction pathway that leads to the formation of polycatecholamine oligomers as an intermediate . The post cyclization of the linear oligomers occurs subsequently .Physical And Chemical Properties Analysis

N-Isopropyldopamine has a molecular weight of 195.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 195.125928785 g/mol . The topological polar surface area is 52.5 Ų .Wissenschaftliche Forschungsanwendungen

Adhesive and Coating Materials

NIPDA exhibits strong adhesive properties, making it suitable for use in adhesives and coatings. Researchers have explored its application in medical adhesives, wound dressings, and even underwater adhesives. The catecholamine structure of NIPDA allows it to form covalent bonds with various surfaces, enhancing adhesion strength .

Antioxidant and Radical Scavenger

NIPDA possesses antioxidant properties, which are crucial for protecting cells from oxidative stress. It scavenges free radicals, reducing cellular damage. Researchers have investigated its potential in preventing oxidative damage-related diseases, such as neurodegenerative disorders and cardiovascular diseases .

Biomedical Imaging

NIPDA can be modified to incorporate imaging agents (e.g., fluorescent dyes or nanoparticles). These NIPDA-based probes allow targeted imaging of specific tissues or cells. Applications include cancer diagnosis, tracking drug delivery, and monitoring tissue regeneration .

Drug Delivery Systems

NIPDA-based hydrogels respond to temperature changes, making them ideal for controlled drug release. At body temperature, these hydrogels undergo phase transitions, releasing encapsulated drugs. Researchers have explored NIPDA-based drug carriers for localized therapy, such as in cancer treatment .

Tissue Engineering Scaffolds

NIPDA-modified hydrogels can serve as scaffolds for tissue engineering. Their biocompatibility, tunable mechanical properties, and controlled degradation make them suitable for regenerating damaged tissues. Researchers have investigated NIPDA-based scaffolds for bone, cartilage, and skin tissue engineering .

Surface Modification and Biofunctionalization

NIPDA can be immobilized onto surfaces to enhance biocompatibility and promote cell adhesion. Researchers have functionalized materials (e.g., implants, sensors, and microfluidic devices) with NIPDA to improve their interaction with biological systems .

Zukünftige Richtungen

Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .

Wirkmechanismus

Target of Action

N-Isopropyldopamine, a derivative of dopamine, is likely to interact with the same primary targets as dopamine itself . Dopamine is a major catecholamine neurotransmitter in the brain, which regulates multiple functions including the control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

It is involved in the regulation of various brain functions including voluntary movement, cognition, consciousness, and addiction .

Pharmacokinetics

The pharmacodynamic effects of dopamine and norepinephrine show much inter-individual variability and unpredictability .

Result of Action

Dopamine, the parent compound, controls emotions, motor, and mental functions of the brain . It is also involved in the regulation of growth, reward, sleep, locomotion, emotions, renal functions, gastrointestinal motility, etc .

Action Environment

It is known that the action of dopamine and its derivatives can be influenced by various factors such as the presence of other neurotransmitters, the overall state of the nervous system, and individual genetic factors .

Eigenschaften

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyldopamine | |

CAS RN |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

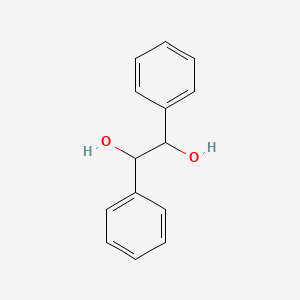

Feasible Synthetic Routes

Q & A

Q1: How does N-Isopropyldopamine interact with adrenergic receptors and what are the downstream effects?

A1: N-Isopropyldopamine exhibits complex interactions with adrenergic receptors. Research indicates that it acts as both an agonist and antagonist, depending on the receptor subtype and experimental conditions.

Q2: What is the impact of the N-isopropyl group on the activity of N-Isopropyldopamine compared to dopamine?

A2: The addition of the N-isopropyl group significantly influences the pharmacological profile of N-Isopropyldopamine compared to dopamine:

Q3: Does N-Isopropyldopamine interact with dopamine receptors?

A3: Research suggests that N-Isopropyldopamine's stimulation of adenylate cyclase in rat erythrocytes might not be directly mediated by dopamine receptors. [] While it can activate adenylate cyclase, studies using antagonists like chlorpromazine and haloperidol indicate that this activation might occur through a mechanism distinct from classical dopamine receptor activation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)

![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)

![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)

![1-[3-[2-[3-(1-Hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1198792.png)